Cas no 89302-52-3 (8-aminoquinolin-5-ol)
8-aminoquinolin-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Quinolinol, 8-amino-
- 8-amino-1H-quinolin-5-one
- 8-Amino-5-quinolinol
- 8-aminoquinolin-5-ol
- 5-hydroxy-8-aminoquinoline
- F1904-0020
- SCHEMBL1133269
- EN300-651137
- 89302-52-3
- DTXSID00408800
- CS-0102385
- AKOS002843380
-
- Inchi: 1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2
- InChI Key: RUDJGFVOKSCEDS-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C2C1=CC=CN=2)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 59.1Ų
8-aminoquinolin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A282571-100mg |
8-Aminoquinolin-5-ol |
89302-52-3 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A282571-500mg |
8-Aminoquinolin-5-ol |
89302-52-3 | 500mg |
$ 525.00 | 2022-06-08 | ||
| TRC | A282571-1g |
8-Aminoquinolin-5-ol |
89302-52-3 | 1g |
$ 815.00 | 2022-06-08 | ||
| Alichem | A189000188-1g |
8-Amino-5-hydroxyquinoline |
89302-52-3 | 98% | 1g |
$786.69 | 2023-08-31 | |
| Alichem | A189000188-5g |
8-Amino-5-hydroxyquinoline |
89302-52-3 | 98% | 5g |
$1964.69 | 2023-08-31 | |
| Alichem | A189000188-10g |
8-Amino-5-hydroxyquinoline |
89302-52-3 | 98% | 10g |
$2545.63 | 2023-08-31 | |
| Life Chemicals | F1904-0020-0.25g |
8-aminoquinolin-5-ol |
89302-52-3 | 95%+ | 0.25g |
$520.0 | 2023-09-07 | |
| Life Chemicals | F1904-0020-0.5g |
8-aminoquinolin-5-ol |
89302-52-3 | 95%+ | 0.5g |
$548.0 | 2023-09-07 | |
| Life Chemicals | F1904-0020-1g |
8-aminoquinolin-5-ol |
89302-52-3 | 95%+ | 1g |
$577.0 | 2023-09-07 | |
| Life Chemicals | F1904-0020-2.5g |
8-aminoquinolin-5-ol |
89302-52-3 | 95%+ | 2.5g |
$1154.0 | 2023-09-07 |
8-aminoquinolin-5-ol Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 8-aminoquinolin-5-ol
5-Quinolinol, 8-amino- (CAS No. 89302-52-3): A Comprehensive Overview
5-Quinolinol, 8-amino-, also known by its CAS registry number 89302-52-3, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule belongs to the quinolinol family, which has been extensively studied for its unique electronic properties and potential applications in various advanced technologies. The compound is characterized by its quinoline skeleton, with hydroxyl (-OH) and amino (-NH₂) functional groups attached at the 5th and 8th positions, respectively. These functional groups impart 5-Quinolinol, 8-amino- with versatile reactivity and make it a valuable building block for synthesizing more complex molecules.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 5-Quinolinol, 8-amino-. One such approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly effective in producing high-purity samples of 5-Quinolinol, 8-amino-, making it more accessible for further studies. Additionally, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound at the molecular level.
The chemical properties of 5-Quinolinol, 8-amino- are heavily influenced by its functional groups. The hydroxyl group at the 5th position contributes to hydrogen bonding capabilities, while the amino group at the 8th position introduces nucleophilic character to the molecule. These properties make 5-Quinolinol, 8-amino- a promising candidate for applications in coordination chemistry and metalloorganic frameworks (MOFs). Recent studies have demonstrated that 5-Quinolinol, 8-amino- can act as a ligand in the formation of stable metal complexes with transition metals such as copper and zinc. These complexes exhibit interesting magnetic and optical properties, which could be exploited in sensing and catalytic applications.
In terms of biological activity, 5-Quinolinol, 8-amino- has shown potential as an antimicrobial agent. A study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits moderate activity against several bacterial strains, including *Escherichia coli* and *Staphylococcus aureus*. The amino group is believed to play a critical role in this activity by enhancing membrane permeability and disrupting cellular functions. Furthermore, preliminary toxicity studies suggest that 5-Quinolinol, 8-amino-* is relatively non-toxic to human cells at therapeutic concentrations, making it a promising lead compound for drug development.
The synthesis of 5-quionlinol derivatives, including 5-quionlinol amine derivatives, has also been explored for their potential in organic electronics. Researchers have reported that these derivatives can be used as electron transport layers in organic photovoltaic (OPV) devices. The unique electronic properties of 5-quionlinol amine derivatives enable efficient charge separation and transport, which are essential for high-performance solar cells. Ongoing studies aim to optimize the molecular structure of these derivatives to further enhance their electronic properties.
Another area where 5-quionlinol amine derivatives have shown promise is in catalysis. The amino group in these compounds can act as a Lewis base catalyst in various organic reactions, such as aldol condensation and Michael addition. Recent work has demonstrated that these catalysts can significantly accelerate reaction rates under mild conditions while maintaining high selectivity. This makes them attractive alternatives to traditional metal-based catalysts, which often require harsh reaction conditions or are associated with environmental concerns.
In conclusion, 5-quionlinol amine derivatives, particularly CAS No. 89302–52–3, represent a versatile class of compounds with diverse applications across multiple disciplines. From materials science to medicinal chemistry, these compounds continue to be a focal point for researchers seeking innovative solutions to contemporary challenges. As our understanding of their properties deepens through cutting-edge research methodologies like computational modeling and advanced spectroscopy techniques, it is likely that new applications will emerge in the near future.
89302-52-3 (8-aminoquinolin-5-ol) Related Products
- 53867-95-1(8-Aminoquinolin-4-ol)
- 30465-68-0(5-methoxyquinolin-8-amine)
- 59665-93-9(8-Amino-4-methoxyquinoline)
- 727650-61-5(3-aminoquinolin-6-ol)
- 7402-16-6(8-Aminoquinolin-6-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)